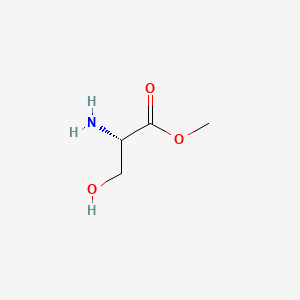Serine methyl ester
CAS No.: 2788-84-3; 5680-80-8
Cat. No.: VC4945779
Molecular Formula: C4H9NO3
Molecular Weight: 119.12
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2788-84-3; 5680-80-8 |
|---|---|
| Molecular Formula | C4H9NO3 |
| Molecular Weight | 119.12 |
| IUPAC Name | methyl (2S)-2-amino-3-hydroxypropanoate |
| Standard InChI | InChI=1S/C4H9NO3/c1-8-4(7)3(5)2-6/h3,6H,2,5H2,1H3/t3-/m0/s1 |
| Standard InChI Key | ANSUDRATXSJBLY-VKHMYHEASA-N |
| SMILES | COC(=O)C(CO)N |
Introduction
Chemical Structure and Stereochemical Properties
Serine methyl ester hydrochloride (C₄H₁₀ClNO₃) consists of a serine backbone with a methyl ester group at the carboxyl terminus and a hydrochloride salt at the amino group. The L-enantiomer, with the (S)-configuration, exhibits an optical activity of (c = 4 in methanol) , while the D-enantiomer mirrors this activity with opposite stereochemistry .
Molecular and Crystalline Features
X-ray crystallography reveals that the hydrochloride salt forms layered structures stabilized by intermolecular O–H⋯Cl and N–H⋯Cl hydrogen bonds. These interactions facilitate the compound’s stability in the solid state, as observed in its enantiopure crystalline form . The molecular weight of 155.58 g/mol and a melting point of 161–163°C (with decomposition) further underscore its physicochemical robustness .
Table 1: Key Physical Properties of Serine Methyl Ester Hydrochloride
Synthesis Protocols and Optimization
The synthesis of serine methyl ester hydrochloride typically involves esterification of serine with methanol in the presence of hydrochloric acid or acetyl chloride.
D-Serine Methyl Ester Hydrochloride Synthesis
A representative procedure for the D-enantiomer involves suspending D-serine (100 g, 0.95 mol) in methanol (600 mL) at -5°C, followed by dropwise addition of acetyl chloride (224 g, 2.85 mol). After refluxing for 15 hours, evaporation under reduced pressure yields a colorless solid with 91% purity (HPLC: 99.6%) . This method highlights the importance of temperature control and stoichiometric excess of acetyl chloride to achieve high yields.
L-Serine Methyl Ester Hydrochloride
The L-enantiomer is synthesized analogously, with the reaction mixture crystallized from methanol and methyl tert-butyl ether to obtain a white crystalline powder . Alternative routes include the use of HCl gas, which directly protonates the amino group while esterifying the carboxyl moiety .
Applications in Pharmaceutical and Industrial Contexts
Peptide Synthesis
Serine methyl ester serves as a protected amino acid precursor in solid-phase peptide synthesis. Its methyl ester group prevents unwanted side reactions during coupling, while the hydrochloride salt enhances solubility in dichloromethane and dimethylformamide . For example, N-Boc-L-serine methyl ester (C₉H₁₇NO₅) is utilized to introduce serine residues into peptide chains, enabling the synthesis of Tn antigen analogs and biomedical polymers .
Drug Development
The compound’s structural mimicry of natural serine facilitates its use in neurology-focused drug candidates. Z-L-serine methyl ester, a benzyloxycarbonyl-protected derivative, is investigated for modulating neurotransmitter activity and enzyme interactions .
Cosmetic and Food Industries
In cosmetics, serine methyl ester derivatives contribute to moisturizing formulations due to their hygroscopic properties . The food industry explores its potential as a flavor enhancer, leveraging its mild, non-toxic profile .
Recent Advances and Future Directions
Recent studies focus on optimizing crystalline forms for improved bioavailability in drug formulations. The hydrogen-bonded layers observed in X-ray studies suggest potential for co-crystal engineering to enhance stability. Future research may explore enzymatic resolution techniques for large-scale enantiomer production, reducing reliance on chiral auxiliaries.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume